2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C29H33N5 and a molecular weight of 451.62 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps, starting from the appropriate benzimidazole precursor. The synthetic route typically includes:
Formation of the benzimidazole core: This is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the pyrido group: This step involves the cyclization of the benzimidazole with a pyridine derivative under acidic or basic conditions.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Final modifications: The butyl and methyl groups are introduced through alkylation reactions, and the carbonitrile group is added via cyanation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Hydrolysis: The carbonitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon and platinum oxide .
Scientific Research Applications
2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
- 2-Butyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Butyl-3-methyl-1-[4-(1-naphthylmethyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Butyl-3-methyl-1-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C29H33N5 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-butyl-3-methyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C29H33N5/c1-4-5-8-24-22(3)25(19-30)28-31-26-9-6-7-10-27(26)34(28)29(24)33-17-15-32(16-18-33)20-23-13-11-21(2)12-14-23/h6-7,9-14H,4-5,8,15-18,20H2,1-3H3 |
InChI Key |
WWIVBBKPVXFXNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC=C(C=C5)C |
Origin of Product |
United States |
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